molecular formula C17H21NO4 B2683976 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide CAS No. 2034262-26-3

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2683976
CAS No.: 2034262-26-3
M. Wt: 303.358
InChI Key: XSZOILOGGVTCGU-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a benzodioxin ring system

Mechanism of Action

Target of Action

The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, it impacts the cholinergic pathway, which is crucial for memory and cognition. In the inflammatory response, it modulates the arachidonic acid pathway, which is involved in the production of inflammatory mediators .

Pharmacokinetics

Similar compounds are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of it reaches the target sites in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of neurotransmission in the nervous system and the reduction of inflammatory responses . These effects can potentially be harnessed for therapeutic purposes, such as the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a benzodioxin ring with a hydroxyethyl group and a cyclohex-3-ene-1-carboxamide moiety.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-14(11-18-17(20)12-4-2-1-3-5-12)13-6-7-15-16(10-13)22-9-8-21-15/h1-2,6-7,10,12,14,19H,3-5,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZOILOGGVTCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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